molecular formula C21H15F3N4O2 B2823322 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1105209-95-7

2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2823322
CAS No.: 1105209-95-7
M. Wt: 412.372
InChI Key: CAVKUZRYRUXGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a benzimidazole core linked to a pyridine ring and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative. The pyridine ring is then introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives. Finally, the trifluoromethoxy-substituted phenyl group is attached via an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a secondary amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit interesting photophysical properties, making them useful in materials science.

Biology

In biological research, 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can be studied for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential to act as an inhibitor of specific enzymes or as a modulator of receptor activity. Its unique structure may allow it to bind selectively to certain biological targets, offering therapeutic benefits.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its ability to form complexes with metals could also make it useful in catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-1H-benzo[d]imidazole: Lacks the trifluoromethoxy-substituted phenyl group, which may reduce its binding affinity and selectivity.

    N-(4-(trifluoromethoxy)phenyl)-2-(pyridin-2-yl)acetamide: Lacks the benzimidazole core, which may affect its overall stability and interaction with targets.

    2-(pyridin-3-yl)-1H-benzo[d]imidazole: Similar structure but without the acetamide linkage, potentially altering its chemical reactivity and biological activity.

Uniqueness

2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to its combination of a benzimidazole core, a pyridine ring, and a trifluoromethoxy-substituted phenyl group. This unique structure provides a balance of stability, reactivity, and binding affinity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-pyridin-3-ylbenzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c22-21(23,24)30-16-9-7-15(8-10-16)26-19(29)13-28-18-6-2-1-5-17(18)27-20(28)14-4-3-11-25-12-14/h1-12H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKUZRYRUXGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.